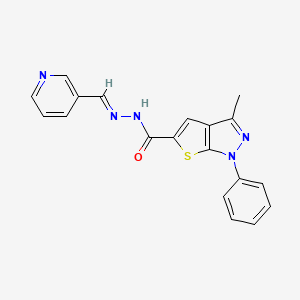
3-ME-1-PH-N'-(3-Pyridinylmethylene)-1H-thieno(2,3-C)pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ME-1-PH-N’-(3-Pyridinylmethylene)-1H-thieno(2,3-C)pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a pyridinylmethylene group, and a carbohydrazide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ME-1-PH-N’-(3-Pyridinylmethylene)-1H-thieno(2,3-C)pyrazole-5-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the pyridinylmethylene group and the carbohydrazide moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-ME-1-PH-N’-(3-Pyridinylmethylene)-1H-thieno(2,3-C)pyrazole-5-carbohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-ME-1-PH-N’-(3-Pyridinylmethylene)-1H-thieno(2,3-C)pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-ME-1-PH-N’-(3-Pyridinylmethylene)-1H-thieno(2,3-C)pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ME-1-PH-N’-(3-Pyridinylmethylene)-1H-thieno(2,3-C)pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-ME-1-PH-N’-(3-Pyridinylmethylene)-1H-thieno(2,3-C)pyrazole-5-carbohydrazide shares structural similarities with other thieno[2,3-c]pyrazole derivatives.
- Compounds with similar functional groups, such as pyridinylmethylene and carbohydrazide moieties, may exhibit comparable chemical and biological properties.
Uniqueness
The uniqueness of 3-ME-1-PH-N’-(3-Pyridinylmethylene)-1H-thieno(2,3-C)pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
Molecular Formula |
C19H15N5OS |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-methyl-1-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H15N5OS/c1-13-16-10-17(18(25)22-21-12-14-6-5-9-20-11-14)26-19(16)24(23-13)15-7-3-2-4-8-15/h2-12H,1H3,(H,22,25)/b21-12+ |
InChI Key |
FEYXGRSRXBLMFM-CIAFOILYSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CN=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CN=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-methoxy-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10909984.png)
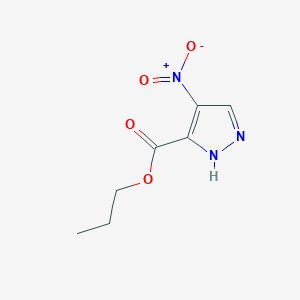
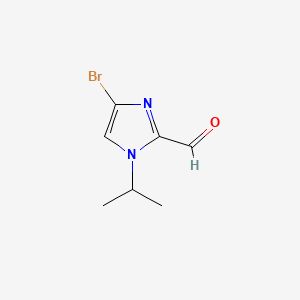
![4-chloro-3,5-bis(2-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10909993.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B10909997.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B10910005.png)

![(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10910013.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B10910019.png)
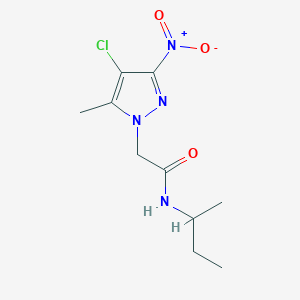
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B10910028.png)

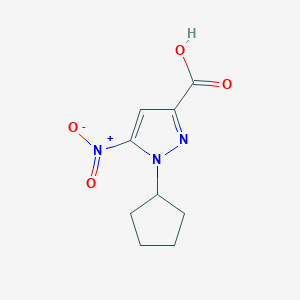
![Diethyl 5-[(3-cyclohexylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10910066.png)
